5-(4-Bromophenyl)piperidin-2-one
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Overview
Description
5-(4-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a bromophenyl group at the 5-position of the piperidin-2-one ring makes this compound particularly interesting for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)piperidin-2-one can be achieved through several methods. One common approach involves the use of amine transaminase-mediated synthesis. This biocatalytic method employs amine transaminases to convert N-(2-oxopropyl) amino acid esters into the desired piperidinone through a spontaneous cyclization process . The reaction conditions are typically mild, and the process can be performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperazinone: A similar compound with a different substitution pattern.
Diazepanone: Another related compound with a seven-membered ring structure.
Uniqueness
5-(4-Bromophenyl)piperidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
5-(4-bromophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14) |
InChI Key |
FDBGOSSOFAVGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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